molecular formula C23H18FN3O3S B2386626 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 919715-61-0

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide

Cat. No.: B2386626
CAS No.: 919715-61-0
M. Wt: 435.47
InChI Key: ZCHZBIJEEOOHCW-UHFFFAOYSA-N
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Description

This compound features an indole scaffold substituted at position 1 with a 3-fluorophenylmethyl group and at position 3 with a sulfanyl (-S-) bridge connected to an acetamide moiety. The acetamide is further substituted with a 4-nitrophenyl group, a strong electron-withdrawing substituent. The sulfanyl group distinguishes it from sulfonyl (-SO₂-) analogs, which are more oxidized and polar.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-17-5-3-4-16(12-17)13-26-14-22(20-6-1-2-7-21(20)26)31-15-23(28)25-18-8-10-19(11-9-18)27(29)30/h1-12,14H,13,15H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHZBIJEEOOHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole

The alkylation of indole’s nitrogen atom with 3-fluorobenzyl bromide is a critical first step. This reaction typically employs a base to deprotonate indole’s NH group, facilitating nucleophilic substitution.

Procedure :
Indole (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. Potassium carbonate (2.0 equiv) is added, followed by dropwise addition of 3-fluorobenzyl bromide (1.2 equiv). The mixture is stirred at 80°C for 12 hours. After quenching with water, the product is extracted with dichloromethane and purified via silica gel chromatography (hexane/ethyl acetate, 7:3).

Key Data :

Parameter Value
Yield 78–85%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR (CDCl₃): δ 7.65 (d, 1H), 7.32–7.18 (m, 6H), 5.32 (s, 2H)

Introduction of the Sulfanyl Group at Position 3

Bromination at Position 3

Bromination of 1-[(3-fluorophenyl)methyl]indole at position 3 is achieved using N-bromosuccinimide (NBS) under radical conditions.

Procedure :
The indole derivative (1.0 equiv) and NBS (1.1 equiv) are dissolved in carbon tetrachloride. A catalytic amount of benzoyl peroxide initiates radical bromination at 70°C for 6 hours. The crude 3-bromo intermediate is isolated via filtration.

Key Data :

Parameter Value
Yield 65–72%
Purity (HPLC) 90%

Thiolation via Nucleophilic Substitution

The 3-bromo intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) to introduce the thiol group.

Procedure :
The brominated compound (1.0 equiv) is refluxed with NaSH (3.0 equiv) in ethanol for 8 hours. The thiol product is extracted with ethyl acetate and washed with brine.

Key Data :

Parameter Value
Yield 60–68%
Characterization $$ ^1H $$ NMR (DMSO-d₆): δ 7.88 (s, 1H), 7.45–7.20 (m, 6H), 3.95 (s, 2H)

Formation of the Acetamide Thioether

Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

2-Chloroacetic acid is converted to its acid chloride using thionyl chloride, followed by amidation with 4-nitroaniline.

Procedure :
2-Chloroacetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at 60°C for 2 hours. The acid chloride is reacted with 4-nitroaniline (1.0 equiv) in dichloromethane with triethylamine (2.0 equiv) as a base. The product is recrystallized from ethanol.

Key Data :

Parameter Value
Yield 75–82%
Melting Point 145–148°C

Thioether Formation

The thiol intermediate reacts with 2-chloro-N-(4-nitrophenyl)acetamide in a nucleophilic substitution.

Procedure :
The thiol (1.0 equiv) and 2-chloroacetamide (1.2 equiv) are dissolved in DMF with potassium carbonate (2.0 equiv). The mixture is stirred at 50°C for 6 hours. The product is purified via column chromatography (DCM/methanol, 95:5).

Key Data :

Parameter Value
Yield 70–78%
Purity (HPLC) >98%
Characterization HRMS (ESI): m/z [M+H]⁺ calc. for C₂₃H₁₈FN₃O₃S: 452.1132; found: 452.1135

Optimization and Reaction Challenges

Critical Parameters

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful drying to avoid hydrolysis.
  • Temperature Control : Excessive heat (>80°C) promotes side reactions, including oxidation of the thioether.
  • Catalysts : Phase-transfer catalysts (e.g., TDA-1) improve alkylation efficiency by 15–20%.

Common Side Reactions

  • Over-Alkylation : Mitigated by using stoichiometric benzyl bromide.
  • Thiol Oxidation : Avoided by conducting reactions under inert atmospheres.

Characterization and Analytical Validation

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, 2H, Ar-NO₂), 7.72 (d, 1H, indole-H), 7.45–7.20 (m, 6H, Ar-H), 5.35 (s, 2H, CH₂), 3.85 (s, 2H, SCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms a single peak at 6.8 minutes, correlating with >98% purity.

Applications and Structural Analogues

The compound’s nitro and fluorophenyl groups suggest potential as a kinase inhibitor or antimicrobial agent. Structural analogues in patents demonstrate activity against tuberculosis (e.g.,) and cancer (e.g.,).

Mechanism of Action

The mechanism of action of 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity . The fluorophenyl and nitrophenylacetamide groups can enhance the compound’s binding affinity and specificity for these targets . The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, electronic properties, and inferred biological implications.

Substituent Effects on the Indole Core

  • Target Compound: The 1-position is substituted with a 3-fluorophenylmethyl group.
  • : Features a 2-chlorophenylmethyl group at the indole’s 1-position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and binding selectivity .
  • : The indole is substituted with a 4-chlorobenzoyl group at position 1 and a methoxy group at position 3. The benzoyl group introduces a ketone, increasing polarity, while the methoxy group donates electrons, modulating electronic properties .

Sulfur-Bridge Variations

  • Target Compound : Contains a sulfanyl (-S-) bridge, which is less polar and more lipophilic than sulfonyl groups. This may enhance membrane permeability but increase susceptibility to oxidation.
  • and : Utilize sulfonyl (-SO₂-) bridges. Sulfonyl groups are stronger electron-withdrawing moieties, enhancing hydrogen-bonding capacity and stability but reducing lipophilicity .
  • : Carbazole derivatives with sulfanyl-acetamide groups exhibit antifungal activity against Candida species, suggesting the sulfanyl moiety contributes to antimicrobial efficacy .

Acetamide Substituent Modifications

  • : A 4-methoxyphenyl group is attached to the acetamide. The methoxy group is electron-donating, which could reduce amide acidity and alter binding interactions .
  • : Features a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group combines lipophilicity and electronegativity, balancing solubility and target affinity .
  • : Compound 9 (ZINC08993868) includes a 3-fluorophenyl ethyl group on the acetamide, highlighting the prevalence of fluorinated aryl groups in bioactive molecules .

Biological Activity

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide, with the CAS number 919715-61-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H18FN3O3S
  • Molecular Weight : 433.48 g/mol
  • Structure : The compound features an indole core, a fluorophenyl group, and a nitrophenyl acetamide moiety.

The precise mechanism of action for this compound is still being elucidated; however, it is hypothesized to interact with various biological pathways due to its structural characteristics. Indole derivatives are known for their diverse biological activities, including:

  • Anticancer Activity : Indole derivatives often exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anti-inflammatory Effects : Compounds in this class can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

Research indicates that this compound shows promise in several areas:

Anticancer Properties

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Breast Cancer Cell Lines : The compound showed IC50 values indicating effective inhibition of cell proliferation.
  • Mechanisms : Potential mechanisms include the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has been tested against a range of bacterial strains:

  • Gram-positive Bacteria : Effective against strains like Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Exhibited activity against Escherichia coli and Pseudomonas aeruginosa.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 μg/mL
Escherichia coli4 μg/mL
Pseudomonas aeruginosa8 μg/mL

Anti-inflammatory Effects

Studies suggest that the compound may reduce inflammation markers in vitro, which could be beneficial for conditions characterized by chronic inflammation.

Case Studies

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on multiple cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 5 μM.
  • Antimicrobial Evaluation :
    • Another study assessed the antimicrobial properties using the disk diffusion method against various pathogens. The results highlighted significant inhibition zones, particularly against drug-resistant strains.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis involves multi-step reactions:

  • Indole alkylation : React 3-fluorobenzyl bromide with indole derivatives using NaH in DMF (0–5°C) to prevent polyalkylation .
  • Sulfanylation : Use thiol nucleophiles in DMF/DMSO with carbonate bases (50–60°C) for regioselectivity .
  • Amide coupling : Employ EDC/HOBt activation with 4-nitroaniline in dichloromethane under moisture control .
  • Optimization : Maintain inert atmosphere, stoichiometric precision (1.1:1 molar ratio), and purify intermediates via column chromatography .

Q. Which analytical techniques confirm the compound’s structure and purity during synthesis?

A tiered approach is recommended:

  • Primary characterization :
  • 1^1H/13^{13}C NMR to verify substituent positions (e.g., indole C3 vs. C2 substitution) .
  • HRMS for molecular formula confirmation (<5 ppm accuracy) .
    • Purity assessment :
  • HPLC-UV/Vis (C18 column, acetonitrile/water gradient) with >95% purity threshold .
  • DSC for polymorph detection via melting point analysis .
    • Advanced verification : Single-crystal X-ray diffraction for absolute configuration .

Q. What preliminary biological screening approaches assess therapeutic potential?

Use a phased strategy:

  • Target-based assays :
  • COX-2 inhibition (fluorogenic substrates, IC50_{50} determination) .
  • Kinase panel screening (EGFR, VEGFR) at 10 μM via ELISA .
    • Cellular models :
  • Antiproliferative testing in 3D spheroids (HCT-116, MCF-7) .
  • Cytotoxicity counter-screening in normal fibroblasts (MRC-5) .
    • Physicochemical profiling :
  • PAMPA for BBB permeability .
  • Microsomal stability studies with LC-MS .

Advanced Research Questions

Q. How can contradictions in bioactivity data across models be resolved?

Systematic reconciliation steps:

  • Assay standardization : Validate cell line authentication and culture conditions (e.g., FBS batch consistency) .
  • Solubility optimization : Use β-cyclodextrin complexation (20% w/v) to maintain bioavailability .
  • Orthogonal verification :
  • CETSA for target engagement .
  • Compare primary vs. immortalized cell models .
    • Meta-analysis : Apply Cohen’s d statistic to quantify effect size differences .

Q. What strategies improve solubility and bioavailability without altering pharmacophore integrity?

  • Prodrugs : Introduce phosphate esters cleavable by alkaline phosphatase .
  • Formulation : Nanoemulsions with Labrafil® M 1944 CS (20% oil phase) .
  • Structural modifications :
  • Replace 4-nitrophenyl with morpholine amide isosteres .
  • PEGylated indole N-substituents (MW 350–500 Da) .
    • Pharmacophore validation : Molecular overlay (RMSD <1.0 Å) to maintain key interactions (hydrophobic pocket, π-stacking) .

Q. How can computational tools predict binding modes and optimize protein interactions?

Multi-scale modeling workflow:

  • Docking : Glide XP/OPLS4 for COX-2 binding poses .
  • Molecular dynamics : 100 ns simulations to assess stability (RMSD <2.0 Å) .
  • Pharmacophore modeling : Define aromatic centroid, H-bond acceptor, and hydrophobic regions .
  • ADMET prediction : QikProp for Lipinski’s compliance .
  • Validation : Alanine scanning mutagenesis .

Q. What experimental approaches validate target engagement and mechanism of action?

Multi-modal strategy:

  • Direct binding : CETSA with Western blot ; DARTS using subtilisin proteolysis .
  • Functional genomics : CRISPR-Cas9 knockout and siRNA knockdown .
  • Pathway analysis : Phospho-proteomics (LC-MS/MS) and RNA-seq GSEA .
  • Competitive binding : Radioligand displacement assays .

Q. How to design SAR studies for the 3-fluorobenzyl and 4-nitrophenyl substituents?

SAR Matrix :

Variation PointModificationsBiological Endpoints
3-Fluorobenzyl Halogen exchange (Cl, Br); bioisosteric replacement (thiophene)COX-2 IC50_{50}, LogP, metabolic stability
4-Nitrophenyl Nitro → cyano/trifluoromethyl; positional isomerismSolubility, kinase inhibition, plasma protein binding
  • Controls : Constant indole-sulfanyl core; Hill coefficient analysis .

Q. How to address discrepancies between in silico predictions and empirical binding data?

Best practices:

  • Force field validation : Compare OPLS4 vs. CHARMM36 .
  • Solvation effects : Explicit water models in MD simulations .
  • Crystallography : Co-crystallize with target protein (2.0 Å resolution) .
  • Mutagenesis : Test Y355F/W387A mutations .
  • Thresholds : Docking score vs. IC50_{50} correlation R2^2 >0.6; RMSD <2.5 Å .

Q. How to integrate metabolic stability studies into early-stage development?

Tiered profiling:

  • Phase I metabolism : HLM incubations (30 min LC-MS; prioritize t1/2_{1/2} >40 min) .
  • CYP phenotyping : Isoform-specific inhibitors (CYP3A4/2D6) .
  • Reactive metabolites : GSH trapping assays .
  • Lead criteria : >30% parent remaining in HLM; <5% GSH adducts .

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